![molecular formula C16H30N2O3S B6775787 N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine](/img/structure/B6775787.png)
N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine
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Overview
Description
N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic core . Subsequent functionalization steps, including sulfonylation and amination, are carried out under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering membrane permeability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]carbocyclic molecules: These compounds share a similar bicyclic structure and are involved in various redox biotransformations.
3-Oxabicyclo[3.2.0]heptan-2-one derivatives: These compounds are used as core building blocks in synthetic chemistry.
Uniqueness
N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-11(2)22(19,20)18-8-5-12(6-9-18)17-14-13-7-10-21-15(13)16(14,3)4/h11-15,17H,5-10H2,1-4H3/t13-,14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFEBGVRHOECR-LWEDLAQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)NC2C3CCOC3C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)NC2[C@@H]3CCO[C@@H]3C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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